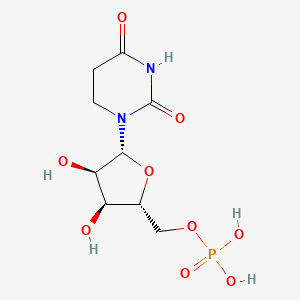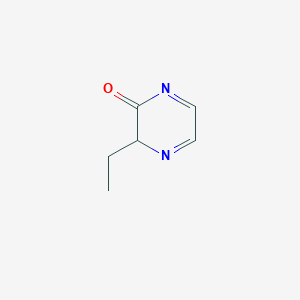
Molecular hydrogen;tritio thiohypoiodite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular hydrogen;tritio thiohypoiodite is a compound that combines molecular hydrogen (H₂) with tritio thiohypoiodite Molecular hydrogen is a diatomic molecule consisting of two hydrogen atoms, while tritio thiohypoiodite is a compound that includes tritium, sulfur, and iodine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molecular hydrogen;tritio thiohypoiodite typically involves the reaction of tritium-labeled hydrogen with thiohypoiodite compounds. The reaction conditions often require a controlled environment to ensure the stability of tritium and to prevent unwanted side reactions. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using specialized equipment to handle tritium safely. The production process must adhere to strict safety regulations due to the radioactive nature of tritium. Techniques such as gas-phase reactions and liquid-phase synthesis may be employed, depending on the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Molecular hydrogen;tritio thiohypoiodite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The iodine or sulfur atoms in the compound can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products. Substitution reactions result in the formation of new compounds with different substituents.
Aplicaciones Científicas De Investigación
Molecular hydrogen;tritio thiohypoiodite has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialized materials and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism by which molecular hydrogen;tritio thiohypoiodite exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. The compound may also modulate signaling pathways and gene expression, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Molecular hydrogen;tritio thiohypoiodite can be compared with other similar compounds, such as:
Molecular hydrogen: Known for its antioxidant properties and therapeutic potential.
Thiohypoiodite compounds: Used in various chemical reactions and industrial applications.
Tritium-labeled compounds: Employed as tracers in scientific research due to their radioactive properties.
The uniqueness of this compound lies in its combination of molecular hydrogen and tritio thiohypoiodite, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound with intriguing chemical properties and diverse applications in scientific research, medicine, and industry Its synthesis, chemical reactions, and mechanisms of action make it a valuable subject of study, and its comparison with similar compounds highlights its unique characteristics
Propiedades
Fórmula molecular |
H27IS |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
molecular hydrogen;tritio thiohypoiodite |
InChI |
InChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;; |
Clave InChI |
BBGHIYYZTGQVLP-FHLPKGGPSA-N |
SMILES isomérico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[3H]SI |
SMILES canónico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


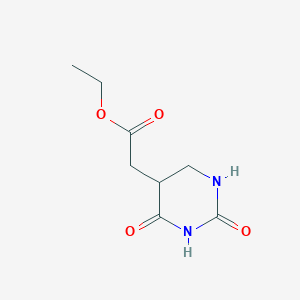
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

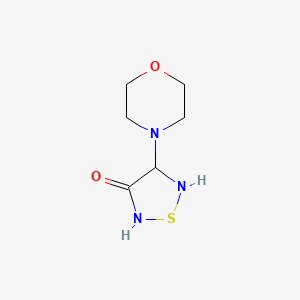
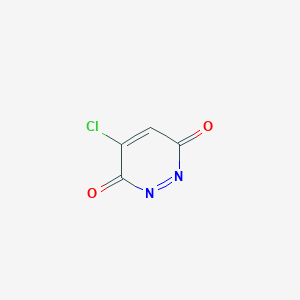

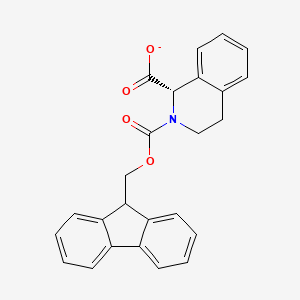
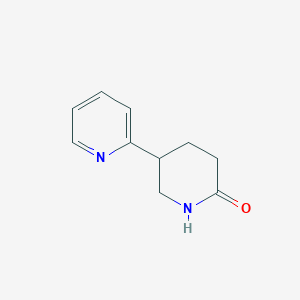


![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
